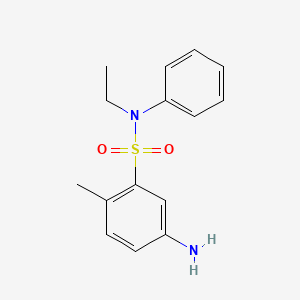

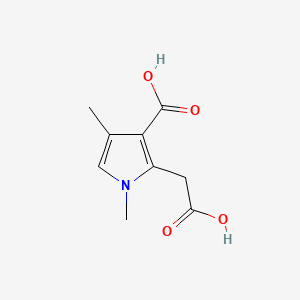

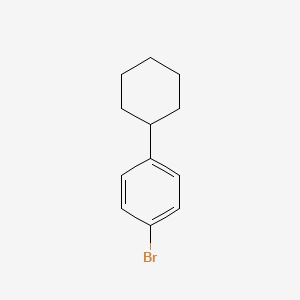

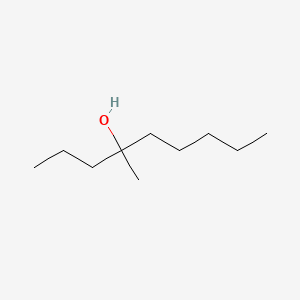

![molecular formula C9H10N2O3 B1265856 2-[4-(Carbamoylamino)phenyl]acetic acid CAS No. 69100-53-4](/img/structure/B1265856.png)

2-[4-(Carbamoylamino)phenyl]acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds structurally related to 2-[4-(Carbamoylamino)phenyl]acetic acid often involves regioselective modifications, highlighting the intricacies of achieving specific substituent patterns. For instance, the synthesis of 3,4-Diphenylpyrrole-2,5-dicarboxylic Acid Acetic Acid Disolvate involves extensive hydrogen bonding interactions, showcasing the impact of functional groups on the synthesis outcomes and molecular assembly (Prayzner et al., 1996).

Molecular Structure Analysis

The molecular structure of related compounds emphasizes the role of substituents in determining the overall geometry and interaction patterns. In 2-(3-Bromo-4-methoxyphenyl)acetic acid, the methoxy and acetic acid substituents influence the phenyl ring's planarity and the molecule's hydrogen bonding capabilities, demonstrating how specific groups affect molecular conformation and stability (Guzei et al., 2010).

Chemical Reactions and Properties

The reactivity of 2-[4-(Carbamoylamino)phenyl]acetic acid analogs with various reagents provides insight into potential chemical transformations and applications. The synthesis and structural characterization of triorganotin(IV) complexes of related compounds reveal insights into the coordination chemistry and potential reactivity pathways of these molecules (Baul et al., 2002).

Physical Properties Analysis

The analysis of physical properties, such as crystal structure and hydrogen bonding patterns, is crucial for understanding the behavior of compounds under different conditions. The crystal structure of 3,4-Diphenylpyrrole-2,5-dicarboxylic Acid Acetic Acid Disolvate, for example, shows extensive hydrogen bonding, indicating solid-state stability and potential for forming supramolecular assemblies (Prayzner et al., 1996).

Chemical Properties Analysis

Understanding the chemical properties, including reactivity with specific reagents and under various conditions, is essential for exploring the compound's applications in synthesis and material science. The catalytic activity observed in the dehydrative condensation between carboxylic acids and amines facilitated by bis(trifluoromethyl)phenylboronic acid highlights the potential for developing new synthetic methodologies using related compounds (Wang et al., 2018).

Wissenschaftliche Forschungsanwendungen

Applications in Photolytic Transformation and Environmental Chemistry

A Photochemical Study of Diclofenac and Its Major Transformation Products This research investigated the photolytic transformation of diclofenac and its transformation products, including (Cz4) which was isolated and characterized. The study sheds light on the transformation pathway of diclofenac in aqueous solutions, revealing the formation of various transformation products under UV irradiation. Such insights are crucial for understanding the environmental fate of pharmaceutical compounds and their derivatives (Eriksson, Svanfelt, & Kronberg, 2010).

Applications in Plant Regeneration and Auxin Activity

4-Phenylbutyric acid promotes plant regeneration as an auxin by being converted to phenylacetic acid via an IBR3-independent pathway This study discovered that 4-Phenylbutyric acid (4PBA) promotes plant regeneration by mimicking the effect of exogenous auxin. It was found that 4PBA enhances AUXIN RESPONSE FACTOR (ARF)-dependent auxin responses in plant tissue culture, and is converted to phenylacetic acid, a known natural auxin, demonstrating its potential applications in plant tissue culture engineering and research on the plant β-oxidation pathway (Iwase et al., 2022).

Applications in Medicinal Chemistry and Drug Development

A novel DP2 receptor antagonist (AM-461) a patent evaluation of WO2011085033

This patent evaluation discusses a DP2 receptor antagonist and its potential applications in treating inflammatory and respiratory diseases, such as asthma. The application presents clinical data, highlighting the relevance of phenylacetic acid derivatives in developing new therapeutic agents (Norman, 2011).

Applications in Organic Synthesis and Chemical Transformations

Synthesis of 2,5-diaryl-1,3-oxazoles containing a carbamate group The study explores the synthesis of methyl [2(3,4)-(2-phenyl-1,3-oxazol-5-yl)phenyl]carbamates through reactions involving acetophenones containing a methoxycarbonylamino group. This research contributes to the development of new methods and compounds in organic chemistry (Velikorodov, Shustova, & Nosachev, 2017).

Applications in Microbial Resistance and Antimicrobial Agents

Discovery of novel phenoxyacetic acid derivatives as antimycobacterial agents This study synthesized and evaluated a series of phenoxyacetic acid derivatives against Mycobacterium tuberculosis, identifying compounds with significant antimycobacterial activity. Such research is crucial for developing new antimicrobial agents in the fight against resistant bacterial strains (Ali & Shaharyar, 2007).

Eigenschaften

IUPAC Name |

2-[4-(carbamoylamino)phenyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c10-9(14)11-7-3-1-6(2-4-7)5-8(12)13/h1-4H,5H2,(H,12,13)(H3,10,11,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNIAIQHNSULCDL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)O)NC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50219160 |

Source

|

| Record name | Benzenacetic acid, 4-((aminocarbonyl)amino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50219160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(Carbamoylamino)phenyl]acetic acid | |

CAS RN |

69100-53-4 |

Source

|

| Record name | Benzenacetic acid, 4-((aminocarbonyl)amino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069100534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenacetic acid, 4-((aminocarbonyl)amino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50219160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.